molecular formula C9H8N2OS B12004424 2-Imino-3-phenyl-4-thiazolidinone CAS No. 6966-55-8

2-Imino-3-phenyl-4-thiazolidinone

Cat. No.: B12004424
CAS No.: 6966-55-8
M. Wt: 192.24 g/mol
InChI Key: YMOROMMOECIGJU-UHFFFAOYSA-N
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Description

2-Imino-3-phenyl-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of sulfur and nitrogen atoms in the thiazolidinone ring contributes to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-imino-3-phenyl-thiazolidin-4-one typically involves the reaction of substituted isothiocyanates with primary amines. One common method is the reaction of phenyl isothiocyanate with an appropriate amine under mild conditions to form the desired thiazolidinone derivative . The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of 2-imino-3-phenyl-thiazolidin-4-one may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Imino-3-phenyl-thiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-imino-3-phenyl-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Imino-3-phenyl-thiazolidin-4-one is unique due to its specific substitution pattern and the presence of the imino group, which contributes to its distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .

Properties

CAS No.

6966-55-8

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

2-imino-3-phenyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C9H8N2OS/c10-9-11(8(12)6-13-9)7-4-2-1-3-5-7/h1-5,10H,6H2

InChI Key

YMOROMMOECIGJU-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=N)S1)C2=CC=CC=C2

Origin of Product

United States

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